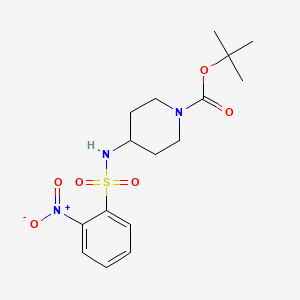

tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate, also known as TBNPPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBNPPC is a piperidine derivative that has been synthesized and studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Organic Synthesis and Structural Analysis

One of the primary applications of tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate and its derivatives is in the field of organic synthesis. For instance, the synthesis, single-crystal X-ray analysis, and density functional theory (DFT) calculations of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate highlight its utility as an organic intermediate. The compound was obtained through nucleophilic substitution reaction and subjected to thorough structural confirmation via FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction provided insight into its crystallographic and conformational characteristics, with DFT calculations comparing favorably with experimental values. This research underscores the compound's significance in elucidating stability and molecular conformations, crucial for developing pharmaceuticals and materials science applications (Yang et al., 2021).

Catalytic and Chemical Transformations

The compound's derivatives also play a critical role in catalysis and chemical transformations. For example, 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether serves as a highly efficient bifunctional organocatalyst for asymmetric Michael addition reactions. This catalytic activity facilitates the synthesis of syn-selective adducts with outstanding yields and stereoselectivities, demonstrating the compound's derivative's potential in asymmetric synthesis and its implications for creating enantioselective pharmaceuticals (Wang et al., 2009).

Chemoselective Nitration

Moreover, the chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite, as explored in another study, evidences the compound's relevance in selective organic reactions. This method allows for the efficient conversion of aromatic sulfonamides into mono-nitro derivatives, showcasing a high degree of chemoselectivity for sulfonamide functionalized aryl systems. Such selective nitration processes are vital for synthesizing complex molecules with potential therapeutic applications (Kilpatrick et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been used in the development of protacs (proteolysis-targeting chimeras) for targeted protein degradation .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving sulfonylamino and piperidine functional groups .

Propriétés

IUPAC Name |

tert-butyl 4-[(2-nitrophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-7-5-4-6-13(14)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBGJVQIHZGXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)

![2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2882075.png)

![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)

![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882084.png)

amine](/img/structure/B2882086.png)

![N-(4-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2882087.png)

![3-(3-But-3-ynyldiazirin-3-yl)-N-[1-(2-methylsulfonylpyrimidin-4-yl)cyclopropyl]propanamide](/img/structure/B2882088.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2882090.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2882094.png)